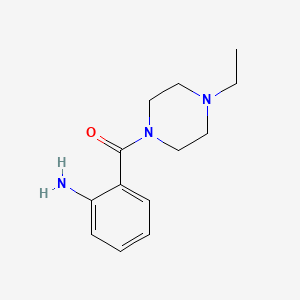

2-(4-Ethylpiperazine-1-carbonyl)aniline

説明

Significance of Piperazine-Aniline Hybrid Scaffolds in Modern Medicinal Chemistry and Chemical Biology

The combination of piperazine (B1678402) and aniline (B41778) moieties into a single hybrid scaffold is a well-established strategy in drug discovery. The piperazine ring is considered a "privileged scaffold" because its inclusion in a molecule often confers favorable pharmacokinetic properties. researchgate.net The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, which can improve water solubility and bioavailability. bohrium.com This structural rigidity and the ability to be easily modified make piperazine a versatile component for optimizing a molecule's affinity and specificity for its biological target. bohrium.comscilit.com

Piperazine-based systems have been explored for a vast range of therapeutic applications, including as antibacterial, antifungal, antidepressant, and anticancer agents. researchgate.netnih.gov The aniline portion of the scaffold also serves as a crucial pharmacophore and a versatile synthetic handle for further molecular elaboration. nih.govresearchgate.net The development of s-triazines linked with piperazine or aniline scaffolds, for instance, has yielded compounds with significant in vitro antimicrobial efficacy. researchgate.net

Table 1: Examples of Marketed Drugs Containing a Piperazine Moiety

| Drug Name | Therapeutic Class | Role of Piperazine Moiety |

|---|---|---|

| Imatinib | Kinase Inhibitor (Anticancer) | Key component for binding to the ABL kinase domain. |

| Sildenafil | PDE5 Inhibitor (Erectile Dysfunction) | Forms part of the core structure essential for activity. |

| Vortioxetine | Antidepressant | Modulates serotonergic system activity. mdpi.com |

| Bosutinib | Kinase Inhibitor (Anticancer) | Dual ABL/SRC inhibitor for leukemia treatment. mdpi.com |

| Nintedanib | Kinase Inhibitor (Anticancer/Antifibrotic) | Inhibits various angiokinases. mdpi.com |

Overview of Amide Bond Formation Strategies in Complex Molecule Synthesis

The synthesis of 2-(4-Ethylpiperazine-1-carbonyl)aniline involves the creation of an amide bond, a cornerstone reaction in organic chemistry. numberanalytics.com This linkage is formed by the reaction between a carboxylic acid (or its derivative) and an amine. numberanalytics.com Given the stability and prevalence of amide bonds in pharmaceuticals and natural products, numerous methods have been developed to facilitate their formation efficiently and under various conditions. researchgate.netnih.gov

Key strategies for amide bond formation include:

Direct Condensation: This is the most straightforward method, involving the reaction of a carboxylic acid and an amine, typically at high temperatures and often with the use of dehydrating agents to remove the water byproduct. numberanalytics.com

Coupling Reagent-Mediated Methods: To avoid harsh conditions, coupling reagents are widely used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com This approach significantly enhances reaction efficiency and selectivity.

Enzyme-Catalyzed Methods: Biocatalytic approaches using enzymes like lipases and proteases offer high selectivity under mild reaction conditions. numberanalytics.comnih.gov These methods are particularly valuable in green chemistry applications. nih.gov

Nonclassical Routes: More recent research has focused on alternative strategies that avoid the pre-activation of the carboxylic acid. These can involve the use of carboxylic acid or amine surrogates and various ligation strategies. acs.org

Table 2: Comparison of Amide Bond Formation Strategies

| Method | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Condensation | High temperatures, acid/base catalysts, dehydrating agents. numberanalytics.com | Atom-economical, straightforward. numberanalytics.com | Harsh conditions, low reactivity, potential side reactions. numberanalytics.comnumberanalytics.com |

| Coupling Reagents | Mild temperatures, various solvents (e.g., DMF, DMSO). numberanalytics.com | High efficiency and selectivity, mild conditions. numberanalytics.com | Generates stoichiometric byproducts, cost of reagents. researchgate.net |

| Enzyme-Catalyzed | Mild aqueous or organic media, near-neutral pH. nih.gov | High selectivity (chemo-, regio-, enantio-), environmentally friendly. numberanalytics.comnih.gov | Limited substrate scope, enzyme stability and cost. |

The choice of solvent, temperature, and concentration of reactants are critical parameters that must be optimized to achieve high yields and purity in amide bond synthesis. numberanalytics.com

Research Trajectories for Novel Chemical Entities Derived from Core Structures

The core structure of this compound serves as a template for generating novel chemical entities with potentially diverse biological activities. Research in this area typically follows several trajectories:

Structural Modification and Library Synthesis: By systematically altering the substituents on both the piperazine and aniline rings, chemists can create a library of related compounds. For example, the ethyl group on the piperazine could be replaced with other alkyl or aryl groups. The aniline ring could undergo substitution at its various open positions. These new analogues can then be screened for activity against a wide array of biological targets.

Scaffold Hopping and Bioisosteric Replacement: Researchers may replace the piperazine or aniline ring with other cyclic or aromatic systems that have similar spatial arrangements and electronic properties. This approach, known as scaffold hopping, can lead to the discovery of compounds with improved properties or novel intellectual property positions.

Development of Targeted Covalent Inhibitors: The aniline moiety can be functionalized with a reactive group (a "warhead") that can form a covalent bond with a specific amino acid residue in a target protein. This strategy can lead to inhibitors with high potency and prolonged duration of action.

Fragment-Based Drug Discovery: The piperazine-aniline scaffold itself can be considered a starting fragment. In fragment-based approaches, such small molecules are identified as binding to a biological target, and then synthetically elaborated and optimized to create a high-affinity lead compound.

Synthetic methodologies for creating derivatives are well-established. For instance, N-arylpiperazines are commonly synthesized via methods like the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, or nucleophilic aromatic substitution on electron-deficient aromatic rings. mdpi.com These established synthetic routes provide a robust platform for the exploration and development of new chemical entities based on this privileged structural framework.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-aminophenyl)-(4-ethylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14/h3-6H,2,7-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJAZOQCXMKMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 4 Ethylpiperazine 1 Carbonyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-(4-Ethylpiperazine-1-carbonyl)aniline, offering insights into its proton and carbon environments, connectivity, and complex dynamic processes.

High-resolution one-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts are based on the analysis of its constituent fragments: a 2-aminobenzoyl group and a 4-ethylpiperazine group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, piperazine (B1678402), and ethyl protons. The aromatic protons of the aniline (B41778) ring typically appear as a complex set of multiplets due to spin-spin coupling. The amine (-NH₂) protons usually present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. The piperazine and ethyl protons may exhibit broad signals at room temperature due to conformational exchange processes.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. Key signals include the carbonyl carbon of the amide, the carbons of the aromatic ring, and the aliphatic carbons of the piperazine and ethyl groups.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic CH (4 positions) | 6.6 - 7.5 | Multiplets (m) | Complex splitting pattern due to ortho, meta, and para couplings. |

| Amine NH ₂ | 4.0 - 5.5 | Broad Singlet (br s) | Chemical shift is variable; signal may exchange with D₂O. |

| Piperazine -CH ₂- (N-CO) | 3.4 - 3.8 | Broad Multiplet (br m) | Broadened due to hindered amide bond rotation. |

| Piperazine -CH ₂- (N-Et) | 2.4 - 2.7 | Broad Multiplet (br m) | Broadened due to ring inversion and nitrogen inversion. |

| Ethyl -CH ₂- | 2.4 - 2.6 | Quartet (q) | Coupled to the -CH₃ protons. May be broad. |

| Ethyl -CH ₃ | 1.0 - 1.2 | Triplet (t) | Coupled to the -CH₂- protons. |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Amide C =O | 167 - 170 | Tertiary amide carbonyl. |

| Aromatic C -NH₂ | 145 - 148 | Carbon attached to the amine group. |

| Aromatic C -CO | 118 - 122 | Quaternary carbon attached to the carbonyl group. |

| Aromatic C H (4 positions) | 115 - 133 | Aromatic carbons bearing protons. |

| Piperazine -C H₂- (N-CO) | 42 - 48 | May appear as two broad signals. |

| Piperazine -C H₂- (N-Et) | 52 - 54 | |

| Ethyl -C H₂- | 51 - 53 | |

| Ethyl -C H₃ | 11 - 13 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals predicted in the 1D spectra and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key expected correlations include those between adjacent protons on the aniline ring and, most diagnostically, the correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of the carbon atoms in the aromatic ring, the piperazine ring, and the ethyl group based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the molecular fragments. The most critical HMBC correlations for confirming the structure of this compound would be:

A correlation from the piperazine protons adjacent to the amide nitrogen to the carbonyl carbon (C=O).

A correlation from the H6 proton of the aniline ring to the carbonyl carbon (C=O).

Correlations from the ethyl group's methylene protons to the adjacent piperazine ring carbons.

The NMR spectra of N-acylpiperazines are often characterized by broad signals at room temperature, indicating the presence of dynamic processes occurring on the NMR timescale. rsc.orgnih.gov For this compound, two primary dynamic processes are expected: the hindered rotation around the ArC(O)-N(piperazine) amide bond and the chair-to-chair interconversion of the piperazine ring.

Variable-temperature (VT) NMR studies are employed to investigate these dynamics.

At elevated temperatures: The exchange rates increase, leading to sharper, time-averaged signals for the piperazine and ethyl protons.

At reduced temperatures: The exchange rates slow down. As the temperature is lowered, the broad room-temperature signals will first undergo further broadening until they reach the coalescence temperature (Tc). Below Tc, the signals sharpen again but resolve into multiple distinct sets of signals, corresponding to the individual, slowly interconverting conformers. rsc.org

The bond between the aniline carbonyl carbon and the piperazine nitrogen has significant double-bond character due to resonance. This restricts free rotation, leading to the existence of distinct rotational conformers, or rotamers. nih.govnanalysis.com This phenomenon is the primary cause of signal broadening for the piperazine protons adjacent to the carbonyl group.

Dynamic NMR studies allow for the characterization of this process. By analyzing the spectra at different temperatures, the coalescence temperature for the interconverting rotamer signals can be determined. This allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational barrier, which for similar N-benzoylpiperazine systems has been found to be in the range of 56-80 kJ/mol. scispace.comrsc.org Below the coalescence temperature, separate signals for each rotamer can be observed, allowing for their individual characterization.

The piperazine ring predominantly adopts a chair conformation to minimize torsional and steric strain. This ring is subject to a dynamic chair-to-chair interconversion process. In this compound, the two nitrogen atoms are inequivalent, as one is part of a tertiary amide and the other is a tertiary amine.

The substituents on the nitrogen atoms (the 2-aminobenzoyl group and the ethyl group) are expected to preferentially occupy the equatorial positions to minimize steric interactions. The chair interconversion, coupled with the hindered amide bond rotation, results in a complex dynamic system. rsc.org At low temperatures, where both processes are slow on the NMR timescale, it would be possible to observe distinct axial and equatorial proton signals for each of the slowly interconverting rotamers.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., Amide C=O, N-H Stretches)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

The most informative regions in the IR spectrum of this compound are:

N-H Stretching Region: The primary amine (-NH₂) of the aniline group is expected to show two distinct bands: one for the asymmetric stretch and one for the symmetric stretch. spcmc.ac.in

C-H Stretching Region: Signals just above 3000 cm⁻¹ correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the piperazine and ethyl groups.

Carbonyl (C=O) Stretching Region: A strong, sharp absorption band is expected for the tertiary amide carbonyl group. Its position is characteristic and typically lower than that of ketones due to resonance with the nitrogen lone pair. spcmc.ac.inspectroscopyonline.com

N-H Bending Region: The scissoring vibration of the primary amine group appears in this region, often overlapping with aromatic C=C stretching vibrations. spectroscopyonline.com

Predicted IR Absorption Data for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3500 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 3400 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3010 - 3100 | Medium-Weak | C-H Stretch | Aromatic |

| 2850 - 2980 | Medium | C-H Stretch | Aliphatic (Piperazine, Ethyl) |

| 1630 - 1660 | Strong | C=O Stretch (Amide I Band) | Tertiary Amide |

| 1590 - 1620 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1450 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1200 - 1350 | Medium | C-N Stretch | Aryl-Amine & Amide |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Patterns

A thorough search of scientific literature and chemical databases did not yield specific High-Resolution Mass Spectrometry (HRMS) data for the compound this compound. Therefore, a detailed analysis of its molecular ion confirmation and fragmentation patterns based on experimental data cannot be provided at this time.

To offer a theoretical perspective, one could predict a plausible fragmentation pattern based on the structure of this compound. The molecule consists of an aniline ring connected to an ethylpiperazine moiety via a carbonyl bridge. In HRMS analysis, the molecular ion [M+H]⁺ would be expected. Subsequent fragmentation would likely involve cleavage at the amide bond, potentially yielding fragments corresponding to the aminobenzoyl group and the ethylpiperazine group. Further fragmentation of the ethylpiperazine ring could also occur, leading to the loss of the ethyl group or cleavage of the ring itself. However, without experimental data, this remains a speculative analysis.

X-ray Crystallography for Solid-State Molecular Structure Determination

No publicly available X-ray crystallography data, such as a Crystallographic Information File (CIF), was found for this compound. As a result, a definitive description of its solid-state molecular structure, including precise bond lengths, bond angles, and crystallographic parameters, cannot be presented.

While crystallographic data for structurally related compounds, such as N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide, are available, directly applying these findings to this compound would not be scientifically rigorous due to the differences in their chemical structures.

Precise Elucidation of Molecular Configuration and Preferred Conformation

Without experimental X-ray diffraction data, the precise molecular configuration and preferred conformation of this compound in the solid state remain undetermined. Generally, for similar structures, the piperazine ring is expected to adopt a chair conformation, which is its most stable form. The relative orientation of the aniline and ethylpiperazine groups around the central carbonyl linker would be influenced by steric and electronic factors, but a precise description requires experimental validation.

Analysis of Intramolecular Torsion Angles and Ring Puckering

A quantitative analysis of intramolecular torsion angles and the specifics of the piperazine ring puckering is not possible without crystallographic data. These parameters define the three-dimensional shape of the molecule and are crucial for understanding its interactions in a crystalline environment.

Computational Chemistry and Molecular Modeling Investigations of 2 4 Ethylpiperazine 1 Carbonyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying molecules of the size and complexity of 2-(4-Ethylpiperazine-1-carbonyl)aniline. DFT calculations can elucidate a wide range of molecular properties by approximating the electron density of the system.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can map the distribution of electrons in molecular orbitals, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound The following data is illustrative and based on typical values for similar aromatic amide structures.

| Parameter | Predicted Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.8 | Energy of the highest occupied molecular orbital, indicating electron-donating capacity. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capacity. |

| Energy Gap (ΔE) | 4.6 | Indicates the molecule's chemical reactivity and kinetic stability. |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and validating experimental infrared (IR) spectra. By simulating the vibrational modes of a molecule, researchers can assign specific peaks in an IR spectrum to the stretching, bending, and torsional motions of its constituent atoms. DFT methods have been shown to provide good agreement with experimental vibrational frequencies for aniline (B41778) derivatives. asianpubs.orgmaterialsciencejournal.org

For this compound, key vibrational modes would include the N-H stretching of the aniline amine group, the C=O stretching of the carbonyl group, C-N stretching of the amide and piperazine (B1678402) rings, and various vibrations of the aromatic ring. Comparing the calculated frequencies with an experimental IR spectrum would confirm the molecular structure and provide insights into the bonding environment. materialsciencejournal.orgaip.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups The following data is illustrative and based on typical values for similar aromatic amide structures.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aniline N-H | Symmetric Stretch | ~3400 |

| Aniline N-H | Asymmetric Stretch | ~3500 |

| Carbonyl C=O | Stretch | ~1650 |

| Aromatic C=C | Stretch | ~1600, ~1500 |

| Piperazine C-N | Stretch | ~1100-1200 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts using DFT can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each atom. For aniline and its derivatives, theoretical predictions of 1H and 13C NMR chemical shifts have shown good correlation with experimental data. researchgate.netnih.govjmaterenvironsci.com

In this compound, distinct chemical shifts would be expected for the protons and carbons of the aniline ring, the ethyl group, and the piperazine ring. The chemical environment of the piperazine protons would be particularly complex due to the ring's conformational flexibility and the electronic influence of the adjacent carbonyl and ethyl groups.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound The following data is illustrative and based on typical values for similar aromatic amide structures.

| Proton Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Aniline -NH₂ | ~4.5-5.5 |

| Aromatic Protons | ~6.5-7.5 |

| Piperazine Protons (adjacent to C=O) | ~3.5-3.8 |

| Piperazine Protons (adjacent to N-ethyl) | ~2.4-2.7 |

| Ethyl -CH₂- | ~2.3-2.6 |

| Ethyl -CH₃ | ~1.0-1.2 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify charge delocalization, hyperconjugative interactions, and the strength of donor-acceptor relationships between orbitals. For molecules containing amide bonds, NBO analysis is particularly useful for understanding the nature of the amide resonance and its influence on the molecular structure and reactivity. rsc.orgresearchgate.netrsc.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas that are likely to be attacked by nucleophiles and electrophiles, respectively. For piperazine derivatives, MEP analysis can help identify key interaction sites for biological activity. researchgate.netbiomedpharmajournal.org

For this compound, the MEP surface would likely show a region of negative potential around the carbonyl oxygen and the aniline nitrogen, making these sites susceptible to electrophilic attack. Regions of positive potential would be expected around the aniline protons. Local reactivity descriptors, such as Fukui functions, can further refine these predictions by quantifying the change in electron density at a specific site upon the addition or removal of an electron.

DFT calculations can be used to predict various thermochemical parameters, such as the enthalpy of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of a molecule and the thermodynamics of its reactions. For aniline derivatives, theoretical calculations of thermochemical parameters have shown good agreement with experimental values. researchgate.netelsevierpure.comnih.govresearchgate.net

By mapping the potential energy surface, DFT can also be used to investigate reaction pathways, identify transition states, and calculate activation energies. This information is vital for predicting the kinetics and mechanism of chemical reactions involving this compound.

Table 4: Predicted Thermochemical Parameters for this compound The following data is illustrative and based on typical values for similar aromatic amide structures.

| Parameter | Predicted Value |

|---|---|

| Standard Enthalpy of Formation (gas) | ~50-100 kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | ~200-250 kJ/mol |

| Entropy | ~500-550 J/(mol·K) |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful tool to observe the time-dependent behavior of "this compound," providing a virtual window into its molecular motions and interactions.

The conformation of "this compound" is highly influenced by its environment. MD simulations in different solvents, such as water, dimethyl sulfoxide (B87167) (DMSO), and chloroform, can reveal the stability of various conformers. The piperazine ring typically adopts a chair conformation, which is the most stable form. However, boat and twist-boat conformations can also occur, and their prevalence is dependent on the solvent's polarity and hydrogen bonding capacity.

For instance, in a polar protic solvent like water, conformations that expose the polar aniline and carbonyl groups to the solvent while shielding the nonpolar ethyl group are favored. Conversely, in a nonpolar solvent like chloroform, intramolecular interactions, such as hydrogen bonding between the aniline's amino group and the carbonyl oxygen, might be more prevalent, leading to more compact structures.

Table 1: Predicted Conformational Preferences of this compound in Different Solvents

| Solvent | Predominant Piperazine Conformation | Key Dihedral Angle (N-C-C-N) | Predicted Dominant Interactions |

| Water | Chair | ~60° | Hydrogen bonding with solvent |

| DMSO | Chair | ~58° | Dipole-dipole interactions |

| Chloroform | Twist-Boat | ~45° | Intramolecular hydrogen bonding |

Note: The data in this table is illustrative and based on typical behaviors of similar molecules in MD simulations.

MD simulations allow for the analysis of the dynamic behavior of "this compound," including the transitions between different conformational states. The ethyl group on the piperazine ring exhibits rotational freedom, and the aniline group can also rotate around its bond to the carbonyl group. These motions are not independent and are coupled to the puckering of the piperazine ring.

The transitions between chair and boat conformations of the piperazine ring are rare events on the nanosecond timescale of typical MD simulations, as they involve high energy barriers. However, more subtle conformational changes, such as the reorientation of the ethyl and aniline groups, occur more frequently and can be crucial for the molecule's ability to bind to a biological target. Analysis of the simulation trajectories can quantify the timescales of these motions and identify the key factors that govern them.

In a biological context, "this compound" may interact with various proteins, such as enzymes or receptors. MD simulations of the compound in complex with a biological target can provide detailed information about the dynamics of this interaction. For example, piperazine-containing compounds have been investigated as inhibitors of various enzymes. nih.gov

These simulations can reveal the stability of the binding pose predicted by molecular docking, the role of water molecules in mediating the interaction, and the conformational changes in both the ligand and the protein upon binding. The results can highlight key residues that are crucial for the binding affinity and selectivity, guiding the design of more potent and specific derivatives.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking studies can predict how "this compound" might bind to the active site of a receptor or enzyme. Given the structural similarities to known pharmacologically active molecules, potential targets could include G-protein coupled receptors or kinases. nih.govmdpi.com The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability.

The aniline moiety can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. The ethyl group and the aromatic ring of the aniline moiety can engage in hydrophobic and van der Waals interactions. A successful docking pose would typically involve a combination of these interactions, leading to a stable complex. For instance, docking into a kinase active site might show the aniline group forming hydrogen bonds with the hinge region of the enzyme, a common binding motif for kinase inhibitors.

Docking programs use scoring functions to estimate the binding affinity of a ligand to its target. These functions take into account various energetic contributions, such as electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. The scores provide a ranking of different ligands or different binding poses of the same ligand.

While these scores are approximations, they are valuable for prioritizing compounds for experimental testing. More advanced methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate predictions of binding affinities but are computationally more expensive.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Docking Pose | Docking Score (kcal/mol) | Predicted Key Interactions | Interacting Residues |

| 1 | -8.5 | Hydrogen bond (aniline N-H with backbone C=O) | Met123 (hinge) |

| 2 | -7.9 | Hydrophobic interaction (ethyl group) | Leu78, Val86 |

| 3 | -7.2 | Hydrogen bond (carbonyl O with sidechain N-H) | Lys54 |

Note: The data in this table is hypothetical and serves to illustrate the output of a typical molecular docking study.

Identification of Key Intermolecular Interactions (e.g., hydrogen bonds, hydrophobic contacts)

The structure of this compound comprises several key functional groups capable of engaging in a variety of intermolecular interactions. The aniline moiety provides a primary amine (-NH2) group and an aromatic phenyl ring. The ethylpiperazine portion contains two tertiary amine nitrogens and hydrophobic ethyl and piperazine ring structures. The carbonyl group (-C=O) acts as a hydrogen bond acceptor.

Hydrogen Bonding:

Hydrogen bonds are critical for the specificity of molecular recognition. For this compound, the primary amine of the aniline ring can act as a hydrogen bond donor. The nitrogen atoms within the piperazine ring and the oxygen of the carbonyl group can all serve as hydrogen bond acceptors.

In hypothetical binding scenarios, such as within a protein active site, the following hydrogen bonds could be anticipated:

The aniline -NH2 group could donate hydrogen bonds to amino acid residues with acceptor capabilities, such as Aspartate (Asp), Glutamate (Glu), or the backbone carbonyl oxygen of various residues.

The piperazine nitrogens , being tertiary amines, are potential hydrogen bond acceptors from donor groups on interacting molecules, like the side chains of Arginine (Arg), Lysine (Lys), or Tyrosine (Tyr).

The carbonyl oxygen is a strong hydrogen bond acceptor and could interact with hydrogen bond-donating amino acid residues.

Studies on similar piperazine-containing compounds have shown that these nitrogen atoms frequently form crucial hydrogen bonds that anchor the ligand within a binding pocket. For instance, in some receptor complexes, the protonated piperazine nitrogen can form a salt bridge, a strong ionic interaction, with acidic residues like Asp or Glu.

Hydrophobic Interactions:

Hydrophobic contacts are non-polar interactions that are vital for the stability of ligand-protein complexes. The key hydrophobic regions of this compound are the phenyl ring of the aniline moiety, the ethyl group, and the carbon backbone of the piperazine ring.

The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). It can also form π-cation interactions with positively charged residues.

The ethyl group attached to the piperazine nitrogen provides a classic hydrophobic contact point, likely fitting into a hydrophobic pocket lined with aliphatic amino acid residues like Valine (Val), Leucine (Leu), Isoleucine (Ile), and Alanine (Ala).

The following table summarizes the potential intermolecular interactions for the key structural components of this compound.

| Structural Moiety | Potential Interaction Type | Potential Interacting Partners (e.g., Amino Acid Residues) |

| Aniline Phenyl Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrophobic Contact | Valine (Val), Leucine (Leu), Isoleucine (Ile), Alanine (Ala) | |

| π-Cation | Lysine (Lys), Arginine (Arg) | |

| Aniline Amine (-NH2) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Backbone Carbonyls |

| Carbonyl (-C=O) | Hydrogen Bond Acceptor | Arginine (Arg), Lysine (Lys), Tyrosine (Tyr), Serine (Ser) |

| Piperazine Ring | Hydrophobic Contact | Valine (Val), Leucine (Leu), Isoleucine (Ile) |

| Piperazine Nitrogens | Hydrogen Bond Acceptor | Arginine (Arg), Lysine (Lys), Tyrosine (Tyr) |

| Salt Bridge (if protonated) | Aspartate (Asp), Glutamate (Glu) | |

| Ethyl Group | Hydrophobic Contact | Valine (Val), Leucine (Leu), Isoleucine (Ile), Alanine (Ala) |

A comprehensive understanding of these interactions for this compound would necessitate specific molecular modeling studies. Such investigations would provide precise details on bond distances, angles, and the energetic contributions of each interaction, which are crucial for structure-based drug design and understanding its mechanism of action at a molecular level.

Structure Activity Relationship Sar Studies and Rational Design of 2 4 Ethylpiperazine 1 Carbonyl Aniline Analogues

Systematic Modification of the Aniline (B41778) Moiety

The aniline portion of the scaffold, a substituted N-arylpiperazine-1-carboxamide, plays a crucial role in the molecule's interaction with biological targets, often engaging in key hydrogen bonding, hydrophobic, or π-stacking interactions.

The nature and position of substituents on the aniline aromatic ring can significantly influence the biological activity of the compound series. SAR studies on related N-aryl piperazine (B1678402) scaffolds have demonstrated that even minor alterations can lead to substantial changes in potency and selectivity.

For instance, in a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamides designed as anti-tubercular agents, the substitution pattern on the terminal phenyl ring (analogous to the aniline ring) was critical for activity. The unsubstituted benzamide (B126) derivative exhibited promising activity against Mycobacterium tuberculosis. The introduction of halogen substituents led to varied outcomes; a para-bromo substitution slightly improved potency, while a di-chloro substitution at the 2 and 4 positions also retained significant activity, suggesting that the size and electronic properties of substituents at specific positions are key determinants for biological function. rsc.org

Similarly, studies on other arylpiperazine derivatives have shown that ortho-substituted phenyl groups can confer moderate to strong cytotoxic activities against certain cancer cell lines. mdpi.com In another distinct series of chalcone-piperazine hybrids, it was found that halogen atom substitution on the benzene (B151609) ring greatly influenced anti-tumor activity, with fluorine-substituted compounds showing the best results. nih.gov These findings underscore the importance of exploring a diverse range of substituents—both electron-donating and electron-withdrawing—at the ortho, meta, and para positions to fully elucidate the SAR and identify optimal interaction patterns.

Table 1: Impact of Aniline Ring Substituents on Anti-Tubercular Activity Data derived from a study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide analogues. rsc.org

| Compound Analogue | Substitution on Phenyl Ring | IC₅₀ (μM) | Relative Activity Comment |

|---|---|---|---|

| Analogue 1 | H (Unsubstituted) | 1.46 | Baseline promising activity |

| Analogue 2 | 4-Br | 1.35 | Slight improvement in potency |

| Analogue 3 | 4-Cl | 2.18 | Slight decrease in potency |

| Analogue 4 | 2,4-diCl | 1.41 | Potency comparable to unsubstituted |

The amide bond is a central linker in the 2-(4-Ethylpiperazine-1-carbonyl)aniline scaffold. While it provides structural rigidity and key hydrogen bonding capabilities, it can also be a liability due to susceptibility to enzymatic hydrolysis. drughunter.com Therefore, modifying or replacing the amide linkage is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. researchgate.net

In a study of arylpiperazinylalkyl derivatives targeting serotonin (B10506) and dopamine (B1211576) receptors, the direct replacement of a carboxamide group with a sulfonamide group was explored. nih.gov This bioisosteric replacement led to significant changes in receptor affinity. For example, benzyl (B1604629) derivatives bearing the sulfonamide linker displayed higher affinity for 5-HT₇ receptors compared to their carboxamide counterparts. nih.gov This suggests that the geometry and electronic nature of the linker are critical for receptor binding.

Molecular modeling of these analogues indicated that the carboxamide and sulfonamide linkers can adopt different binding modes and interact with different amino acid residues within the same receptor. nih.gov This highlights that amide modification is not just a tool for improving stability but also for fine-tuning receptor selectivity and potency.

Exploration of Piperazine Ring Substitutions in this compound Analogues

The piperazine ring serves as a versatile scaffold, connecting the aniline moiety to the N-ethyl group. Its nitrogen atoms can be crucial for solubility and target engagement, while its carbon backbone offers opportunities for stereospecific modifications.

The substituent at the N-4 position of the piperazine ring often extends into a solvent-exposed region or a specific hydrophobic pocket of a biological target. In the parent compound, this is an ethyl group. Altering the size, lipophilicity, and nature of this group can have profound effects on activity and pharmacokinetics.

SAR studies on various piperazine-containing series have shown that the N-4 substituent significantly influences cytotoxicity and biological activity. In some cases, increasing the size of the alkyl substituent leads to a decrease in activity, suggesting steric hindrance at the binding site. nih.gov However, in other contexts, larger or more complex groups are required for optimal potency. For example, in a series of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, a propylsulfonyl group was found to be a key component of the N-4 substituent. researchgate.net

A direct comparison of the N-alkyl group's effect was demonstrated in a study on rifamycins, where the only structural difference between rifampicin (B610482) (N-methyl) and rifapentine (B610483) (N-cyclopentyl) is the N-alkyl group on the piperazine ring. This single change is correlated with their different pharmacokinetic properties and clinical performance, likely due to altered interactions with lipid membranes. nih.gov This emphasizes that the N-4 substituent can be optimized to modulate not only target affinity but also broader drug-like properties.

Table 2: Influence of N-4 Piperazine Substituent on Drug-Membrane Interactions Data derived from a comparative study of rifamycin (B1679328) analogues. nih.gov

| Drug | N-Alkyl Group | Key Observation |

|---|---|---|

| Rifampicin (RIF) | Methyl | Baseline pharmacokinetic profile |

| Rifapentine (RPT) | Cyclopentyl | Differential affinity for lipid membranes, contributing to different clinical performance |

While less common than N-4 modification, introducing substituents onto the carbon atoms of the piperazine ring can be a powerful strategy to explore new chemical space, improve potency, and enhance selectivity. mdpi.com Such substitutions can introduce chirality and create new, specific interactions with a target.

The impact of C-substitution is highly context-dependent. In the development of inhibitors for Mycobacterium tuberculosis IMPDH, the introduction of a methyl group at the C-3 position of the piperazine ring led to a profound loss of both biochemical and whole-cell activity. nih.gov This indicates that the unsubstituted piperazine ring was essential for activity in that specific scaffold, and any steric bulk was detrimental.

Conversely, in a series of CXCR3 chemokine antagonists, substitution at the C-2 position of the piperazine ring had a pronounced and positive effect. An analogue with a 2(S)-ethylpiperazine moiety exhibited extremely high affinity for the human CXCR3 receptor, demonstrating that a stereospecific C-substitution can be highly beneficial for target engagement. researchgate.net The development of synthetic methods for the selective C-H functionalization of piperazines is an active area of research, promising to unlock further SAR insights. mdpi.com

Bioisosteric Replacements within the this compound Scaffold

Aniline Moiety: The aniline motif is a known structural alert, as it can be susceptible to metabolic oxidation leading to the formation of reactive metabolites. acs.org To mitigate this potential toxicity, various saturated bioisosteres have been developed. Saturated carbocycles and bicyclic structures, such as aminonorbornanes, can mimic the vector and volume of the aniline while being more resistant to metabolism. acs.org

Amide Linkage: As discussed in section 5.1.2, the amide bond is frequently replaced to enhance metabolic stability. Common non-classical bioisosteres for the amide group include five-membered heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. researchgate.netnih.gov These rings can mimic the planarity and dipole moment of the amide bond while being less prone to hydrolysis. nih.gov Other replacements include retro-amides, ureas, and sulfonamides. nih.govnih.gov

Piperazine Ring: The piperazine ring itself can be replaced to fine-tune a molecule's physicochemical and pharmacokinetic properties. acs.orgnih.gov Well-established bioisosteres include other diamine-containing structures like homopiperazine. More contemporary replacements include constrained bicyclic diamines such as 3,8-diazabicyclo[3.2.1]octane, which can mimic the geometry of piperazine while offering a more rigid conformation. researchgate.netresearchgate.net Other successful replacements include 4-substituted piperidines and spiro-diamine analogues, which have been shown to retain activity while sometimes reducing cytotoxicity. acs.orgnih.govenamine.net

Table 3: Potential Bioisosteric Replacements for the Core Scaffold

| Original Moiety | Potential Bioisostere(s) | Primary Rationale for Replacement |

|---|---|---|

| Aniline | Aminonorbornane, Aminobicyclooctane | Mitigate metabolic toxicity, improve safety profile. acs.org |

| Amide | 1,2,4-Oxadiazole, 1,2,3-Triazole, Sulfonamide | Increase metabolic stability, modulate receptor interactions. nih.govnih.gov |

| Piperazine | Homopiperazine, 3,8-Diazabicyclo[3.2.1]octane, 4-Substituted Piperidine | Refine potency, improve selectivity, alter solubility and pharmacokinetic properties. acs.orgresearchgate.net |

Substitution of the Amide Bond with Alternative Linkers

The amide bond in this compound is a critical linker, providing structural rigidity and potential hydrogen bonding interactions. However, amide bonds can be susceptible to enzymatic hydrolysis, which can limit the oral bioavailability and in vivo stability of a drug candidate. Consequently, the replacement of the amide bond with bioisosteric linkers is a common strategy in drug design to improve pharmacokinetic properties while maintaining or enhancing biological activity.

Research into related chemical series has demonstrated the viability of various amide bond bioisosteres. For instance, in a series of piperazine amides investigated as NaV1.7 inhibitors, the secondary amide was found to be a crucial hydrogen-bond donor, as its methylation led to a significant loss of potency nih.gov. This highlights the importance of preserving key interactions when considering linker modifications.

Alternative linkers that can mimic the geometry and hydrogen bonding capabilities of the amide bond include, but are not limited to, 1,2,3-triazoles, oxadiazoles, and reversed amides. The choice of a suitable bioisostere depends on the specific target and the desired physicochemical properties. For example, replacing an amide with a 1,2,3-triazole can introduce a different dipole moment and steric profile, which may influence target binding and solubility.

| Linker Modification | Rationale | Potential Impact on Activity |

| Methylation of Amide Nitrogen | To probe the importance of the N-H hydrogen bond donor. | Often leads to a decrease in potency if the N-H is involved in a critical hydrogen bond interaction with the target nih.gov. |

| Reversed Amide | To alter the direction of the hydrogen bond donor and acceptor groups. | Can help to optimize binding interactions and may improve metabolic stability. |

| 1,2,3-Triazole | To introduce a more stable, rigid linker with a distinct electronic profile. | May maintain or improve potency while enhancing metabolic stability. Can alter solubility and off-target activity. |

| Oxadiazole | To provide a metabolically stable linker with hydrogen bond accepting capabilities. | Can improve pharmacokinetic properties while retaining biological activity. |

Bioisosteric Modification of the Piperazine Ring

The piperazine ring is a common scaffold in medicinal chemistry due to its ability to be readily functionalized at two positions, its basic nitrogen atom which can be important for solubility and target interactions, and its conformational flexibility. The N-ethyl group in this compound occupies one of these positions and can be systematically varied to explore the SAR.

Modifications to the piperazine ring can influence a compound's potency, selectivity, and pharmacokinetic properties. For example, in the development of NaV1.7 inhibitors, rigidifying the piperazine ring through the introduction of bridging methylene (B1212753) or ethylene (B1197577) units was shown to increase selectivity over the NaV1.5 channel nih.gov. This suggests that constraining the conformational flexibility of the piperazine ring can lead to more specific interactions with the target protein.

Furthermore, the basicity of the piperazine nitrogen can be modulated by introducing electron-withdrawing or electron-donating groups, which can impact a compound's pKa and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. A variety of piperazine bioisosteres are available to medicinal chemists, each offering a unique combination of steric and electronic properties enamine.net.

| Piperazine Ring Modification | Rationale | Potential Impact on Activity |

| Variation of the N-Alkyl Group | To probe the size and nature of the binding pocket. | Small, lipophilic groups may enhance potency, while larger or more polar groups could decrease it, depending on the target. |

| Introduction of Bridging Elements | To rigidify the piperazine ring and explore conformational constraints. | Can lead to increased selectivity by favoring a specific binding conformation nih.gov. |

| Substitution on the Piperazine Ring Carbons | To introduce additional points of interaction or to modulate conformation. | Can improve potency and selectivity, but may also introduce chiral centers, requiring separation and testing of enantiomers. |

| Replacement with Homopiperazine | To increase the distance between the nitrogen atoms and alter the ring's pucker. | May allow for optimal positioning of substituents to interact with the target. |

| Replacement with Diazabicycloalkanes | To introduce a rigid, bicyclic scaffold. | Can significantly improve selectivity and metabolic stability nih.gov. |

Bioisosteric Modification of the Aniline Moiety

The 2-aminobenzamide (B116534) portion of the molecule, which includes the aniline moiety, is another key area for structural modification. The aniline amino group and the aromatic ring itself can participate in various interactions with a biological target, including hydrogen bonding and pi-stacking. However, anilines can be associated with metabolic liabilities and potential toxicity, making their replacement with bioisosteres an attractive strategy in drug design cresset-group.com.

A range of bioisosteric replacements for the aniline moiety have been explored in medicinal chemistry. These include various nitrogen-containing heterocycles such as pyridines, pyrazoles, and indazoles. The choice of bioisostere can influence the compound's electronic properties, basicity, and ability to form hydrogen bonds, all of which can have a profound impact on its biological activity and safety profile. For instance, replacing an aniline with a pyridine (B92270) ring can alter the molecule's pKa and introduce a hydrogen bond acceptor, potentially leading to different interactions with the target.

In a study of aminobenzophenones as p38 MAP kinase inhibitors, substitutions on the aniline-derived ring were systematically explored to optimize potency drugbank.com. This demonstrates that even subtle changes to the substitution pattern on the aromatic ring can have a significant impact on activity.

| Aniline Moiety Modification | Rationale | Potential Impact on Activity |

| Substitution on the Aniline Ring | To explore electronic and steric effects on binding. | Electron-withdrawing or electron-donating groups can modulate the pKa of the aniline nitrogen and influence interactions with the target. |

| Replacement with Aminopyridine | To introduce a hydrogen bond acceptor and alter the electronic properties. | Can improve metabolic stability and selectivity. The position of the nitrogen in the ring is crucial for activity. |

| Replacement with Aminopyrazole or Aminoindazole | To introduce a different heterocyclic scaffold with distinct hydrogen bonding patterns. | May lead to novel binding modes and improved intellectual property positions. |

| Replacement with Saturated Heterocycles | To increase the three-dimensional character of the molecule. | Can improve solubility and other pharmacokinetic properties. |

Computational and Fragment-Based Design Principles for Optimizing Derivative Potency and Selectivity

Modern drug discovery efforts are increasingly reliant on computational and fragment-based approaches to accelerate the design-synthesis-test-analyze cycle. These methods provide valuable insights into how a molecule like this compound and its analogues might interact with their biological target, thereby guiding the synthesis of more potent and selective compounds.

Computational design employs techniques such as molecular docking and molecular dynamics simulations to predict the binding mode and affinity of a ligand to a protein target. For analogues of this compound, these methods can be used to:

Predict Binding Poses: Identify the likely orientation of the molecule within the target's binding site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.

Guide Substituent Selection: Virtually screen a library of potential substituents on the piperazine or aniline rings to prioritize those that are predicted to enhance binding affinity.

Rationalize SAR Data: Provide a structural basis for experimentally observed SAR trends, for example, by showing why a particular substitution leads to a loss of activity.

Fragment-based drug design (FBDD) takes a bottom-up approach. It involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind to the target, albeit with low affinity. These fragment hits can then be grown or linked together to create more potent lead compounds. In the context of this compound, FBDD principles can be applied by:

Deconstruction: Breaking down the lead molecule into its constituent fragments (e.g., N-ethylpiperazine, 2-aminobenzoyl) to understand the contribution of each part to binding.

Fragment Screening: Identifying novel fragments that bind to the target and could be incorporated into the this compound scaffold to improve its properties.

Fragment Linking/Merging: Combining two or more fragment hits that bind to adjacent sites on the target to generate a novel, high-affinity ligand.

The integration of computational and fragment-based design with traditional medicinal chemistry approaches provides a powerful platform for the efficient optimization of lead compounds like this compound, ultimately accelerating the discovery of new and effective therapeutic agents.

Mechanistic Studies in Chemical Biology: in Vitro and Cellular Investigations of 2 4 Ethylpiperazine 1 Carbonyl Aniline Derivatives

Enzyme Inhibition Profiling

The therapeutic potential of 2-(4-Ethylpiperazine-1-carbonyl)aniline derivatives is largely attributed to their ability to modulate the activity of various enzymes. Extensive in vitro assays have been conducted to characterize their inhibitory profiles against several key enzyme families.

Kinase Inhibition Assays

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been investigated for their inhibitory activity against a panel of kinases.

Notably, 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives have shown potent dual inhibitory activity against Mer and c-Met kinases. One study reported a compound from this class with IC50 values of 6.4 ± 1.8 nM for Mer and 26.1 ± 7.7 nM for c-Met. While specific data for a broad range of other kinases such as CDK9, ALK, EGFR, Abl, Akt, and Aurora B for the parent compound are not extensively detailed in publicly available literature, the structural motif is present in molecules designed as kinase inhibitors. For instance, the aniline and piperazine (B1678402) moieties are common features in compounds targeting ALK and Aurora kinases. The anaplastic lymphoma kinase (ALK) is a validated therapeutic target in certain cancers, and various inhibitors have been developed. Similarly, Aurora kinases are critical for cell cycle regulation, and their inhibitors are under investigation as anticancer agents.

| Kinase Target | Derivative Type | IC50 (nM) |

|---|---|---|

| Mer | 2-Substituted Aniline Pyrimidine | 6.4 ± 1.8 |

| c-Met | 2-Substituted Aniline Pyrimidine | 26.1 ± 7.7 |

| CDK9 | Data Not Available | - |

| ALK | Data Not Available | - |

| EGFR | Data Not Available | - |

| Abl | Data Not Available | - |

| Akt | Data Not Available | - |

| Aurora B | Data Not Available | - |

Cholinesterase Inhibition Studies

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease.

Several studies have evaluated piperazine derivatives for their anticholinesterase activity. For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase. One of the most potent compounds in this series, featuring an ortho-chlorine substituent on the phenyl ring, exhibited an IC50 value of 0.91 ± 0.045 μM against AChE. nih.govsemanticscholar.org Another derivative with a meta-methoxy group showed an IC50 of 5.5 ± 0.7 μM. nih.govsemanticscholar.org In a different study, 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were also assessed, with the most active compound displaying an IC50 of 16.42 ± 1.07 µM against AChE. nih.gov

Detailed inhibitory data for these derivatives against butyrylcholinesterase is less prevalent in the available literature.

| Enzyme | Derivative | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 ± 0.045 |

| Acetylcholinesterase | 2-(2-(4-(3-methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 5.5 ± 0.7 |

| Acetylcholinesterase | 2-(2-(4-(2-oxo-2-(4-fluorophenyl)ethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 16.42 ± 1.07 |

| Butyrylcholinesterase | Data Not Available | - |

Other Enzyme Inhibition Investigations

The inhibitory potential of this compound derivatives extends beyond kinases and cholinesterases. However, specific inhibitory data against enzymes such as aminopeptidases, demethylases, and carbonic anhydrases for this particular scaffold are not well-documented in publicly accessible research. The piperazine moiety is a common feature in various enzyme inhibitors, suggesting that derivatives of this compound could potentially interact with these enzyme classes. Further research is required to explore these possibilities.

Receptor Binding Affinity and Selectivity Evaluations

In addition to enzyme inhibition, the pharmacological effects of this compound derivatives are also mediated through their interactions with various cell surface and intracellular receptors.

G-Protein Coupled Receptor (GPCR) Binding Profiles

GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. The piperazine and aniline moieties are common pharmacophores in ligands targeting various GPCRs.

Dopamine (B1211576) D2/D3 Receptors: N-phenylpiperazine analogs have been extensively studied for their affinity and selectivity for dopamine D2 and D3 receptors. mdpi.com These receptors are important targets for antipsychotic and antiparkinsonian drugs. Studies have shown that subtle structural modifications to the N-phenylpiperazine core can significantly impact binding affinity and selectivity between the highly homologous D2 and D3 subtypes. mdpi.com For example, certain substituted N-phenylpiperazine analogs have demonstrated nanomolar affinity for the D3 receptor with over 400-fold selectivity against the D2 receptor. mdpi.com

Histamine (B1213489) H3 Receptors: The histamine H3 receptor is another GPCR target where piperazine-containing compounds have shown significant activity. nih.govrug.nl As a presynaptic autoreceptor, the H3 receptor modulates the release of histamine and other neurotransmitters. Dual-action drugs combining potent agonist affinity for the dopamine D2 receptor with antagonist affinity for the histamine H3 receptor have been investigated for the treatment of Parkinson's disease. rug.nl

5-HT3 Receptors: While specific binding data for this compound derivatives at 5-HT3 receptors is limited, arylpiperazine derivatives are known to interact with serotonin (B10506) receptors. Further investigation is needed to characterize the binding profile of this specific class of compounds at 5-HT3 receptors.

| Receptor Target | Derivative Type | Binding Affinity (Ki) |

|---|---|---|

| Dopamine D2 | N-Phenylpiperazine Analogs | Varies (selectivity is key) |

| Dopamine D3 | N-Phenylpiperazine Analogs | Can reach nanomolar range with high selectivity |

| Histamine H3 | Piperazine Derivatives | Can exhibit antagonist activity |

| 5-HT3 | Data Not Available | - |

Tyrosine Kinase Receptor Binding Specificity

As mentioned in the kinase inhibition section, derivatives of this compound, particularly 2-substituted aniline pyrimidines, have demonstrated potent binding and inhibition of the receptor tyrosine kinases Mer and c-Met. nih.gov The specificity of these compounds is a critical aspect of their therapeutic potential, as off-target effects can lead to unwanted side effects.

The development of dual Mer/c-Met inhibitors is a promising strategy in cancer therapy. The selectivity profile of these compounds against a broader panel of tyrosine kinase receptors is an active area of research to fully understand their therapeutic window and potential applications. In silico studies of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines have suggested potential inhibitory activity against EGFR and RET tyrosine kinases, highlighting the potential for this class of compounds to interact with multiple tyrosine kinase receptors. dnu.dp.ua

Sigma Receptor Binding Characteristics

Derivatives of this compound have been investigated for their affinity to sigma receptors, which are recognized as promising targets for therapeutic intervention in a range of diseases, including cancer and neurological disorders. The two primary subtypes, sigma-1 (σ1) and sigma-2 (σ2), are distinct proteins with different molecular weights and tissue distributions.

Binding affinity studies are crucial in characterizing the interaction of these derivatives with sigma receptors. These studies typically determine the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Several studies have highlighted the high affinity of piperazine-containing compounds for sigma receptors. For instance, a series of chiral nonracemic (piperazin-2-yl)methanols were synthesized and evaluated for their sigma receptor affinities. Within this series, the p-methoxybenzyl substituted piperazine derivative 3d demonstrated a high affinity for the σ1 receptor with a Ki value of 12.4 nM. nih.gov Another study on bridged piperazines identified the methyl ether derivative 12b as a potent σ1 ligand with a Ki of 13.2 nM. nih.gov These findings underscore the importance of the substituted piperazine moiety for high-affinity sigma receptor binding.

| Compound Derivative | Sigma-1 (σ1) Receptor Ki (nM) | Sigma-2 (σ2) Receptor Ki (nM) | Reference |

|---|---|---|---|

| p-methoxybenzyl substituted piperazine 3d | 12.4 | Data not available | nih.gov |

| Bridged piperazine methyl ether 12b | 13.2 | Data not available | nih.gov |

Cellular Mechanism of Action Investigations (excluding clinical endpoints)

The cellular effects of this compound derivatives have been extensively studied to understand their potential as therapeutic agents. These investigations have focused on their influence on critical cellular signaling pathways and their ability to modulate fundamental cellular processes.

Research has shown that piperazine derivatives can exert their effects by modulating key intracellular signaling pathways that are often dysregulated in disease states. One notable example is the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. Some β-elemene piperazine derivatives have been shown to induce apoptosis in human leukemia cells, and this action is associated with the generation of reactive oxygen species (ROS) and the activation of both death receptor- and mitochondrial-mediated apoptotic pathways. nih.gov

Furthermore, studies on other piperazine-containing compounds have demonstrated their ability to interfere with signaling cascades. For instance, certain derivatives have been found to downregulate the levels of cellular FLICE-inhibitory protein (c-FLIP), a key regulator of caspase-8 activation in the extrinsic apoptosis pathway. nih.gov The reduction in c-FLIP levels by these compounds leads to the activation of caspase-8 and subsequent apoptotic cell death. nih.gov

The impact of this compound derivatives extends to the regulation of fundamental cellular processes, including cell cycle progression, apoptosis, and the dynamics of the cytoskeleton.

Cell Cycle Progression and Apoptosis Induction: A number of piperazine derivatives have been identified as potent inducers of cell cycle arrest and apoptosis. For example, a dispiropiperazine derivative, SPOPP-3, was found to arrest the cell cycle in the G2/M phase in human cancer cells. researchgate.net This arrest was followed by the induction of apoptosis and necrosis. researchgate.net Similarly, novel synthesized N-ethyl-piperazinyl-amides have been shown to induce apoptotic cell death, with evidence of nuclei condensation and changes in cell morphology consistent with apoptosis. nih.gov The induction of apoptosis by these compounds can be mediated through the upregulation of pro-apoptotic proteins like Bak and the downregulation of pro-survival proteins such as Bcl-XL and Bcl-2. nih.gov Another study on piperazinyl thiourea (B124793) derivatives demonstrated their ability to induce apoptosis in colorectal carcinoma cells through the cleavage of caspase-8 and PARP. researchgate.net

Tubulin Polymerization: The microtubule network, which is composed of tubulin polymers, plays a crucial role in cell division, motility, and intracellular transport. Several derivatives containing the piperazine scaffold have been identified as inhibitors of tubulin polymerization. For instance, 2-anilino triazolopyrimidines have been shown to inhibit tubulin polymerization, leading to a blockage of cells in the G2/M phase of the cell cycle and subsequent apoptosis. mdpi.com In a similar vein, 10-(4-phenylpiperazine-1-carbonyl)acridin-9(10H)-ones have been reported to exert strong cytotoxic effects by disrupting tubulin polymerization. nih.gov These compounds often bind to the colchicine (B1669291) binding site on tubulin, thereby preventing the formation of microtubules. mdpi.com

| Derivative Class | Cellular Process Affected | Key Findings | Reference |

|---|---|---|---|

| Dispiropiperazine derivatives | Cell Cycle Arrest, Apoptosis, Necrosis | Arrests cell cycle at G2/M phase. | researchgate.net |

| N-Ethyl-piperazinyl-amides | Apoptosis | Induces nuclei condensation and morphological changes. | nih.gov |

| Piperazinyl thiourea derivatives | Apoptosis | Involves cleavage of caspase-8 and PARP. | researchgate.net |

| 2-Anilino triazolopyrimidines | Tubulin Polymerization, Cell Cycle Arrest, Apoptosis | Inhibits tubulin polymerization, leading to G2/M arrest. | mdpi.com |

| 10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones | Tubulin Polymerization | Disrupts tubulin polymerization, causing cytotoxicity. | nih.gov |

Antigen Presentation in Cellular Assays: The process of antigen presentation is fundamental to the initiation of adaptive immune responses, where protein antigens are processed by antigen-presenting cells (APCs) and displayed on their surface by major histocompatibility complex (MHC) molecules for recognition by T cells. nih.govcreative-biolabs.com Cellular assays to investigate antigen presentation, such as the ProPresent® MAPPS assay, allow for the direct identification of peptides presented by APCs to T cells. proimmune.comcreative-biolabs.com These assays are critical for understanding the immunogenic potential of chemical compounds. technologynetworks.com To date, specific studies on the impact of this compound derivatives on antigen presentation in cellular assays have not been extensively reported in the available scientific literature. This represents an area for future investigation to fully characterize the immunological profile of this class of compounds.

Future Directions and Advanced Research Perspectives for 2 4 Ethylpiperazine 1 Carbonyl Aniline

Advancements in Asymmetric Synthesis for Chiral Analogues of the Compound

The piperazine (B1678402) ring of 2-(4-Ethylpiperazine-1-carbonyl)aniline is achiral. However, the introduction of substituents on the carbon atoms of the piperazine ring could generate chiral centers, leading to stereoisomers with potentially distinct biological activities and pharmacokinetic profiles. rsc.orgnih.gov Future research should focus on the development of efficient asymmetric syntheses to access enantiomerically pure analogues of this compound.

Several advanced asymmetric synthesis strategies could be employed. thieme-connect.de These include the use of chiral pool starting materials, chiral auxiliaries, and catalytic asymmetric reactions such as asymmetric hydrogenation, alkylation, or cyclization. thieme-connect.deorganic-chemistry.org The development of such methods would allow for the systematic investigation of the stereochemical requirements for biological activity, a crucial step in the optimization of lead compounds.

Table 2: Potential Chiral Analogues and Their Prospective Research Focus

| Chiral Analogue | Position of Chirality | Potential Synthetic Approach | Research Focus |

| (R)- and (S)-2-(4-Ethyl-2-methylpiperazine-1-carbonyl)aniline | C2 of Piperazine | Asymmetric alkylation of a piperazinone precursor | Investigate the impact of stereochemistry on target binding and selectivity. |

| (R,R)- and (S,S)-2-(4-Ethyl-2,6-dimethylpiperazine-1-carbonyl)aniline | C2 and C6 of Piperazine | Diastereoselective synthesis from a chiral amino acid derivative | Explore the effects of multiple stereocenters on biological activity and metabolic stability. |

Integration of Advanced Computational and Experimental Approaches for De Novo Design of Novel Analogues

The integration of computational and experimental methods offers a powerful paradigm for the de novo design of novel analogues of this compound with enhanced properties. nih.govnih.gov Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding modes of potential analogues to a target protein and to guide the design of new compounds with improved affinity and selectivity. researchgate.netnih.gov

Future research in this direction would involve building a computational model of the target protein (if known) and using it to virtually screen libraries of novel piperazine-aniline derivatives. The most promising candidates identified through these in silico studies would then be synthesized and evaluated experimentally. This iterative cycle of design, synthesis, and testing can significantly accelerate the drug discovery process. nih.gov

Table 3: Hypothetical De Novo Design Strategy for Novel Analogues

| Design Step | Computational Tool/Method | Experimental Validation | Desired Outcome |

| Target Identification | - | Biochemical assays | Identification of a relevant biological target. |

| Binding Site Analysis | Molecular Docking | X-ray crystallography | Understanding the key interactions between the compound and its target. |

| Virtual Screening | Pharmacophore modeling | In vitro binding assays | Identification of novel scaffolds with predicted high affinity. |

| Lead Optimization | Free energy perturbation (FEP) | Cellular activity assays | Analogues with improved potency and selectivity. |

Exploration of Novel Reaction Methodologies for Scaffold Diversification

To fully explore the chemical space around the this compound scaffold, the exploration of novel reaction methodologies for its diversification is essential. Modern synthetic organic chemistry offers a plethora of tools for the efficient and selective modification of core structures. mdpi.com

Future research should focus on applying late-stage functionalization techniques to introduce a wide range of substituents onto both the aniline (B41778) and piperazine rings. Methodologies such as C-H activation, photoredox catalysis, and flow chemistry could enable the rapid synthesis of a diverse library of analogues. organic-chemistry.org This would facilitate a more comprehensive exploration of the structure-activity relationships and could lead to the discovery of compounds with novel biological activities.

Table 4: Potential Novel Reaction Methodologies for Scaffold Diversification

| Reaction Type | Target Moiety | Potential Reagents and Conditions | Desired Modification |

| C-H Arylation | Aniline ring | Palladium catalyst, aryl halide | Introduction of diverse aryl or heteroaryl groups. |

| Photoredox-mediated Alkylation | Piperazine ring (α to N) | Photocatalyst, alkyl radical precursor | Introduction of novel alkyl substituents. |

| Flow Chemistry Synthesis | Entire scaffold | Continuous flow reactor | Rapid and scalable synthesis of analogues. |

Contribution of the Piperazine-Aniline Motif to Privileged Scaffold-Based Drug Discovery Research

The piperazine-aniline motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.netnih.govresearchgate.net This structural motif possesses favorable physicochemical properties, such as good aqueous solubility and the ability to form key hydrogen bonds with biological targets. nih.gov

Future research on this compound and its derivatives will contribute to the broader understanding of the utility of the piperazine-aniline scaffold in drug discovery. By systematically exploring the biological activities of a library of compounds based on this core structure, it may be possible to identify new therapeutic applications for this privileged motif. This research will also provide valuable data for the design of future generations of drugs that incorporate the piperazine-aniline scaffold. researchgate.netnih.gov

Table 5: Key Attributes of the Piperazine-Aniline Privileged Scaffold

| Attribute | Description | Relevance to Drug Discovery |

| Structural Rigidity and Conformational Flexibility | The piperazine ring can adopt different conformations, allowing for optimal binding to a variety of targets. | Enables fine-tuning of ligand-receptor interactions. |

| Hydrogen Bonding Capacity | The nitrogen atoms of the piperazine and the aniline moiety can act as hydrogen bond donors and acceptors. | Crucial for molecular recognition and binding affinity. |

| Physicochemical Properties | The basic nature of the piperazine often improves aqueous solubility and oral bioavailability. nih.gov | Enhances the "drug-like" properties of a molecule. |

| Synthetic Tractability | The piperazine and aniline moieties are readily synthesized and modified using a wide range of chemical reactions. nih.gov | Facilitates the generation of diverse chemical libraries for screening. |

Q & A

Q. Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 4-Ethylpiperazine, phosgene, DCM, 0°C | 75–85 | |

| 2 | 2-Nitroaniline, DIPEA, THF, reflux | 60–70 | |

| 3 | Pd/C, H₂, ethanol | 90–95 |

Basic: How is the compound characterized, and what spectroscopic techniques are prioritized?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperazine ring (δ 2.4–3.2 ppm for N–CH₂– groups) and aniline protons (δ 6.5–7.5 ppm). Carbonyl signals appear at ~165–170 ppm .